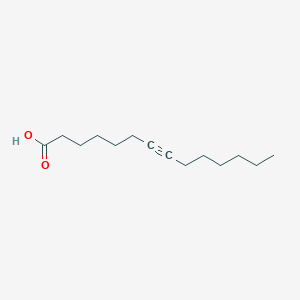
7-Tetradecynoic acid
Cat. No. B8596659
M. Wt: 224.34 g/mol
InChI Key: PSCRCHKVKCIYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04563348
Procedure details


A solution of 7-tetradecyne-1-ol (2.10 g) in acetone (100 ml) was added dropwise to a vigorously stirred solution of 20 ml of 1M CrO3 in 10N H2SO4 cooled in ice. The addition took 30 hours after which 5 ml of isopropyl alcohol was added and the reaction mixture was filtered. The filtrate was diluted with 50 ml of water and extracted five times with ether. The combined organic phases were washed with water and saturated NaCl solution. The ether solution was then washed two times with 2N NaOH. The combined basic washes were extracted again with ether and acidified with 6 N HCl. Extraction with CHCl3 (3 times), drying (MgSO4) and removal of solvent under reduced pressure gave 1.95 g of 7-tetradecynoic acid as a yellow oil, which solidified on standing.

[Compound]
Name
CrO3
Quantity
20 mL
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C([OH:19])(C)C>CC(C)=O.OS(O)(=O)=O>[C:1]([OH:19])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC#CCCCCCC)O
|
[Compound]
|
Name
|
CrO3
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with 50 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted five times with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water and saturated NaCl solution
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether solution was then washed two times with 2N NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined basic washes were extracted again with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with CHCl3 (3 times)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(MgSO4) and removal of solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC#CCCCCCC)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.95 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
